molecular formula C16H17NO3 B2488464 N-([2,3'-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide CAS No. 2034566-42-0

N-([2,3'-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide

Cat. No.: B2488464
CAS No.: 2034566-42-0
M. Wt: 271.316
InChI Key: UZKVGIDAVQLJTP-UHFFFAOYSA-N
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Description

N-([2,3’-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide is a complex organic compound characterized by its unique structure, which includes a bifuran moiety attached to a cyclohexene ring via a carboxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide typically involves the condensation of bifuran derivatives with cyclohexenone intermediates. One common method includes the use of acetoacetanilide and aromatic aldehydes in the presence of a basic ionic liquid such as 2-hydroxyethylammonium acetate . This reaction is carried out in ethanol at ambient conditions, resulting in high yields and short reaction times.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of environmentally benign catalysts and solvents, such as sodium carbonate in water/ethanol mixtures, is preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxymethyl derivatives, substituted lactones, and epoxides .

Mechanism of Action

The mechanism by which N-([2,3’-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide exerts its effects involves its interaction with specific molecular targets. For instance, as a glycosidase inhibitor, it mimics the substrate or transition state of the enzyme, thereby inhibiting its activity . This inhibition can disrupt various biochemical pathways, making it a potential therapeutic agent for diseases such as diabetes and cancer.

Comparison with Similar Compounds

Properties

IUPAC Name

N-[[5-(furan-3-yl)furan-2-yl]methyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c18-16(12-4-2-1-3-5-12)17-10-14-6-7-15(20-14)13-8-9-19-11-13/h1-2,6-9,11-12H,3-5,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKVGIDAVQLJTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC2=CC=C(O2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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